tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Overview
Description
tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a nitroaniline moiety, and multiple amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common approach is to start with the protection of the amine group using a tert-butyl carbamate (Boc) protecting group. The subsequent steps involve the coupling of the protected amine with the appropriate carboxylic acid derivatives, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amide linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically require controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various amide derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions. Its multiple amide linkages and nitro group make it suitable for investigating the binding affinities and reaction mechanisms of various enzymes .
Medicine
Its structure can be modified to enhance its pharmacokinetic properties, making it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide linkages can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects[10][10].
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(2S)-2-amino-2-cyclopentylethyl]carbamate
- tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate
- tert-butyl N-[(2S)-2-amino-2-(3,4-dimethylphenyl)ethyl]carbamate
Uniqueness
What sets tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate apart from similar compounds is its unique combination of functional groups. The presence of the nitroaniline moiety and multiple amide linkages provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHNFIJCQMQOR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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